
1-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-((4-Isopropoxyphenyl)sulfonyl)phenol” is a chemical compound with the molecular formula C15H16O4S . It has an average mass of 292.350 Da and a Monoisotopic mass of 292.076935 Da .
Molecular Structure Analysis
The molecule contains a total of 37 bonds, including 21 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic hydroxyl, 1 aromatic ether, and 1 sulfone .Physical And Chemical Properties Analysis
The compound “4-((4-Isopropoxyphenyl)sulfonyl)phenol” is a solid at 20 degrees Celsius . It has a molecular weight of 292.350 .Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Compounds bearing pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including structures related to the queried chemical, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds show promise as novel treatments for infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Research into pyrazoline benzensulfonamides, which include structures analogous to the queried chemical, reveals their potential as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds demonstrate low cytotoxicity, making them good candidates for further development into novel inhibitors for therapeutic applications (Ozmen Ozgun et al., 2019).
Green Chemistry Applications
The synthesis of azepanium ionic liquids from azepane, a component structurally related to the queried chemical, highlights the potential of utilizing such compounds in green chemistry. These ionic liquids exhibit excellent properties for use as solvents in chemical reactions and as electrolytes in electrochemical applications, contributing to more environmentally friendly chemical processes (Belhocine et al., 2011).
Solvent-Free Synthesis of Biologically Important Compounds
A novel catalyst based on 1-butane sulfonic acid-3-methylimidazolium tosylate facilitates the synthesis of pyrano[3,2-c]coumarins under solvent-free conditions. This method, leveraging components similar to the queried chemical, underscores the role of such compounds in developing greener synthesis pathways for biologically relevant molecules (Mahato et al., 2017).
Polymer Modification for Medical Applications
Research into modifying poly vinyl alcohol/acrylic acid hydrogels with amine compounds, related to the structure of the queried chemical, has demonstrated enhanced thermal stability and promising biological activities. These modified polymers are potential candidates for various medical applications, showcasing the versatility of such chemical structures in materials science (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
1-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5S2/c1-15(2)28-18-9-11-19(12-10-18)29(24,25)23-17(4)20(16(3)21-23)30(26,27)22-13-7-5-6-8-14-22/h9-12,15H,5-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXSJDKUJWLGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)
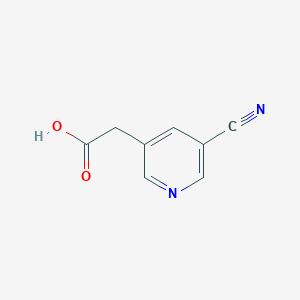
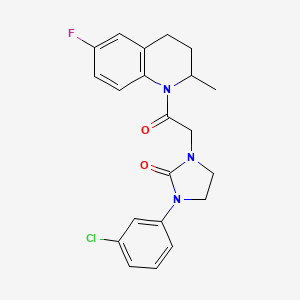
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2667673.png)
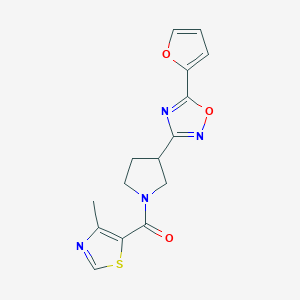
![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)

![2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2667681.png)
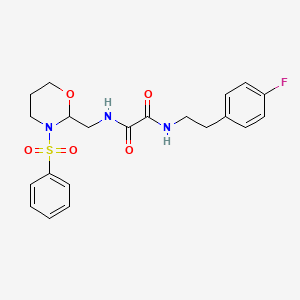
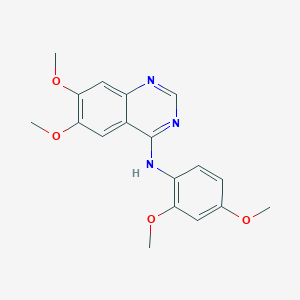
![6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2667688.png)
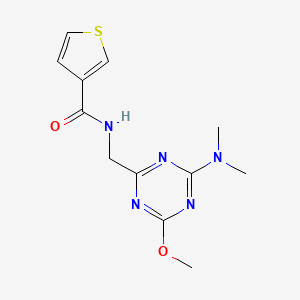
![1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2667690.png)
